![molecular formula C11H14BrNO3S2 B2753141 5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide CAS No. 2097930-43-1](/img/structure/B2753141.png)
5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, in 2017, Wang et al. applied a similar substrate bearing cyclopropyl with electron-withdrawing groups and reacted with CS2 in the presence of a catalytic amount of DBU to produce 2-aminothiophenes .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is − 38 °C .Scientific Research Applications
- Indole Derivatives : 5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide belongs to the indole class of compounds. Indole derivatives have shown promise as potential anticancer agents due to their ability to inhibit cell growth and induce apoptosis in cancer cells .
Anticancer Activity
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S2/c12-9-4-5-10(17-9)18(15,16)13-8-11(14)6-2-1-3-7-11/h2,4-6,13-14H,1,3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHESYAMQKGVGLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNS(=O)(=O)C2=CC=C(S2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide |
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